2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409376
InChI: InChI=1S/C13H19NO2/c1-16-13-4-2-3-11(9-13)10-14(7-8-15)12-5-6-12/h2-4,9,12,15H,5-8,10H2,1H3
SMILES: COC1=CC=CC(=C1)CN(CCO)C2CC2
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

CAS No.:

Cat. No.: VC13409376

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 2-[cyclopropyl-[(3-methoxyphenyl)methyl]amino]ethanol
Standard InChI InChI=1S/C13H19NO2/c1-16-13-4-2-3-11(9-13)10-14(7-8-15)12-5-6-12/h2-4,9,12,15H,5-8,10H2,1H3
Standard InChI Key VXVMVSNKXCWBEO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN(CCO)C2CC2
Canonical SMILES COC1=CC=CC(=C1)CN(CCO)C2CC2

Introduction

Chemical Identity and Nomenclature

Core Structural Features

2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol belongs to the ethanolamine derivative class, featuring a central amino group bonded to a cyclopropyl ring and a 3-methoxy-substituted benzyl moiety. The molecular formula C₁₃H₁₉NO₂ (molecular weight: 221.29 g/mol) confirms the presence of 13 carbon, 19 hydrogen, 1 nitrogen, and 2 oxygen atoms . The IUPAC name, 2-[cyclopropyl-[(3-methoxyphenyl)methyl]amino]ethanol, systematically describes its substituent arrangement .

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms, including:

  • 2-(Cyclopropyl(3-methoxybenzyl)amino)ethanol

  • DB-239707

  • N-(3-methoxybenzyl)-N-cyclopropyl-glycinol .
    Its CAS registry number (1250252-14-2) and PubChem CID (60774455) provide unambiguous identification across chemical databases .

Structural Elucidation and Computational Descriptors

2D and 3D Conformational Analysis

The 2D structure (Fig. 1) reveals a secondary amine bridging the cyclopropyl and 3-methoxybenzyl groups, with an ethanol moiety extending from the nitrogen. The 3D conformer model highlights steric interactions between the cyclopropyl ring’s non-planar geometry and the benzyl group’s aromatic plane, potentially influencing molecular reactivity .

Table 1: Key Structural and Electronic Properties

PropertyValue/Descriptor
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.29 g/mol
SMILESCOC1=CC=CC(=C1)CN(CCO)C2CC2
InChI KeyVXVMVSNKXCWBEO-UHFFFAOYSA-N
Topological Polar Surface42.5 Ų
Hydrogen Bond Donors2 (amine NH, ethanol OH)
Hydrogen Bond Acceptors3 (amine N, ethanol O, methoxy O)

Spectroscopic and Computational Insights

The InChI string (InChI=1S/C13H19NO2/c1-16-13-4-2-3-11(9-13)10-14(7-8-15)12-5-6-12/h2-4,9,12,15H,5-8,10H2,1H3) encodes connectivity, stereochemistry, and tautomeric data . Quantum mechanical calculations predict a moderate polar surface area (42.5 Ų), suggesting balanced solubility in both aqueous and lipid environments . The HELM notation (PEPTIDE1{[COc1cccc(c1)CN(CCO)C2CC2]}$$$$) further contextualizes its peptide-like backbone topology .

Synthetic and Biochemical Considerations

Synthetic Pathways (Hypothetical)

While no direct synthesis is reported in the provided sources, analogous compounds in Patent US20090312571A1 suggest potential routes:

  • Reductive Amination: Coupling 3-methoxybenzaldehyde with cyclopropylamine under hydrogenation, followed by ethanolamine conjugation.

  • N-Alkylation: Reacting cyclopropylamine with 3-methoxybenzyl chloride, then introducing the ethanol moiety via epoxide ring-opening .

Biopharmaceutical Relevance

Although no direct bioactivity data exists for this compound, structural analogs in the PMC article demonstrate protease inhibition (e.g., SARS-CoV-2 3CLpro IC₅₀ ≈ 4.45 μM for ML300). The ethanolamine group may enhance water solubility, while the cyclopropyl ring could stabilize binding via van der Waals interactions .

Physicochemical and ADME Properties

Solubility and Partitioning

The logP (estimated via PubChem): ~1.2, indicating moderate lipophilicity. Methoxy and ethanol groups enhance hydrophilicity, counterbalanced by the aromatic and cyclopropyl hydrophobic domains .

Metabolic Stability

Primary metabolic sites likely include:

  • O-Demethylation of the methoxy group (cytochrome P450-mediated).

  • Oxidation of the cyclopropyl ring to form epoxide intermediates .

Future Directions and Applications

  • Medicinal Chemistry: Exploration as a building block for kinase or protease inhibitors, leveraging its dual hydrophobic/hydrophilic domains.

  • Material Science: Potential use in epoxy resin formulations due to the ethanolamine group’s crosslinking capacity.

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